2,6-Difluoro-N-methoxy-N-methylbenzamide
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Overview
Description
2,6-Difluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9F2NO2 It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 6 positions, along with a methoxy and a methyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups attached to the nitrogen atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxy and methyl groups.
Reduction: Reduced derivatives of the methoxy and methyl groups.
Hydrolysis: 2,6-difluorobenzoic acid and N-methoxy-N-methylamine.
Scientific Research Applications
2,6-Difluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-N-methylbenzamide
- 2,6-Difluoro-N-methoxybenzamide
- 2,6-Difluorobenzamide
Uniqueness
2,6-Difluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both methoxy and methyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the difluorobenzene ring makes it distinct from other similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYIGOBHAZPIOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=C1F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594775 |
Source
|
Record name | 2,6-Difluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-82-6 |
Source
|
Record name | 2,6-Difluoro-N-methoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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